molecular formula C9H14ClNO2 B1589713 2-Hydroxy-2-(4-methoxyphenyl)ethylamine hydrochloride CAS No. 56766-24-6

2-Hydroxy-2-(4-methoxyphenyl)ethylamine hydrochloride

Cat. No. B1589713
CAS RN: 56766-24-6
M. Wt: 203.66 g/mol
InChI Key: CDNSABGZBDLITM-UHFFFAOYSA-N
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Description

2-Hydroxy-2-(4-methoxyphenyl)ethylamine hydrochloride is a unique chemical compound with the empirical formula C9H14ClNO2 . It is provided to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular weight of 2-Hydroxy-2-(4-methoxyphenyl)ethylamine hydrochloride is 203.67 . The SMILES string representation is Cl.COc1ccc(cc1)C(O)CN .

Scientific Research Applications

Synthesis and Antidepressant Activity

A study on derivatives of 2-phenyl-2-(1-hydroxycycloalkyl)ethylamine, including compounds similar to "2-Hydroxy-2-(4-methoxyphenyl)ethylamine hydrochloride," examined their potential as antidepressants. These derivatives showed promising results in inhibiting the uptake of neurotransmitters like norepinephrine and serotonin, indicating potential antidepressant activity. The study highlights the synthesis process and the evaluation of antidepressant activity through various rodent models (Yardley et al., 1990).

Metabolic Pathways

Research into the metabolism of psychoactive substances has led to the identification of various metabolites of compounds structurally related to "2-Hydroxy-2-(4-methoxyphenyl)ethylamine hydrochloride." This includes the study of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats, revealing insights into the metabolic pathways and potential applications in understanding the pharmacokinetics of similar compounds (Kanamori et al., 2002).

Monoamine Oxidase Inhibitors

Compounds like "2-Hydroxy-2-(4-methoxyphenyl)ethylamine hydrochloride" have been investigated for their potential as monoamine oxidase (MAO) inhibitors. For example, 4-(aminomethyl)-1-phenyl-2-pyrrolidinone derivatives have shown activity as MAO B inactivators, suggesting a new class of MAO inhibitors with potential therapeutic applications (Ding & Silverman, 1992).

Antiviral and Analgesic Activity

Other studies have explored the antiviral and analgesic activities of compounds structurally related to "2-Hydroxy-2-(4-methoxyphenyl)ethylamine hydrochloride." For instance, 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines have shown antiretroviral activity, providing a basis for the development of new antiviral drugs (Hocková et al., 2003).

Fluorescence Properties and Coordination Chemistry

The fluorescence properties and coordination chemistry of "2-Hydroxy-2-(4-methoxyphenyl)ethylamine hydrochloride" related compounds have been subjects of interest. For instance, Zn(II) coordination complexes based on pyrazolone-type Salen ligands exhibited interesting fluorescence properties, demonstrating the potential for applications in materials science and optical technologies (Song et al., 2015).

Safety And Hazards

This compound is classified as non-combustible solids . It has a WGK of 3 . The safety information includes hazard statements H302+H312+H332-H315-H319-H335 and precautionary statements P271-P280 .

properties

IUPAC Name

2-amino-1-(4-methoxyphenyl)ethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2.ClH/c1-12-8-4-2-7(3-5-8)9(11)6-10;/h2-5,9,11H,6,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDNSABGZBDLITM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(CN)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10458331
Record name 2-Hydroxy-2-(4-methoxyphenyl)ethylamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10458331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-2-(4-methoxyphenyl)ethylamine hydrochloride

CAS RN

56766-24-6
Record name 2-Hydroxy-2-(4-methoxyphenyl)ethylamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10458331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-1-(4-methoxyphenyl)ethan-1-ol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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